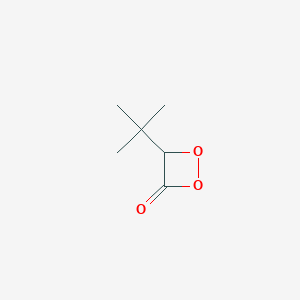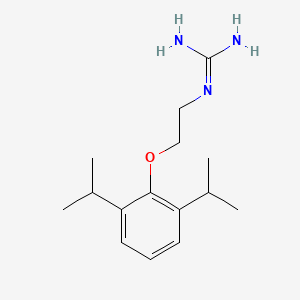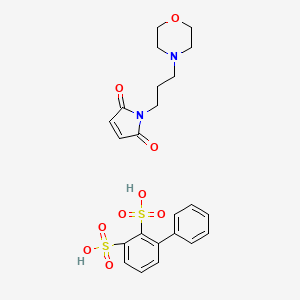
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1'-biphenyl)-ar,ar'-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrole ring, and a biphenyl group, all connected through various functional groups. The presence of these diverse functional groups makes this compound a versatile candidate for numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the morpholine derivative, followed by the introduction of the pyrrole ring through a series of condensation reactions. The biphenyl group is then attached using a coupling reaction, and the final disulfonate groups are introduced through sulfonation reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques allows for the efficient production of large quantities of the compound with minimal waste. Advanced purification methods, such as chromatography and crystallization, are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of therapeutic applications, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis[3-(4-morpholinyl)propyl]-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 1-Propanone, 1-(1,1’-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-
Uniqueness
Compared to similar compounds, 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research.
Propriétés
Numéro CAS |
40481-41-2 |
|---|---|
Formule moléculaire |
C23H26N2O9S2 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpropyl)pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O6S2.C11H16N2O3/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;14-10-2-3-11(15)13(10)5-1-4-12-6-8-16-9-7-12/h1-8H,(H,13,14,15)(H,16,17,18);2-3H,1,4-9H2 |
Clé InChI |
FCRHTFYQPBQIDG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C(=O)C=CC2=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


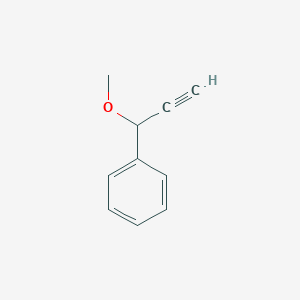
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
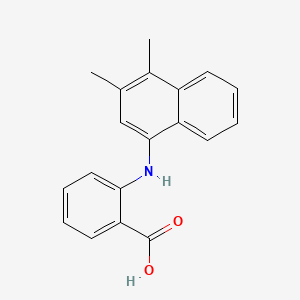


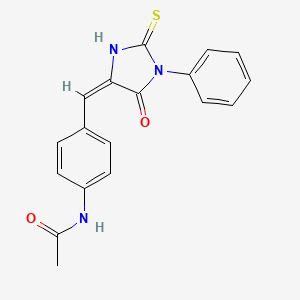
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
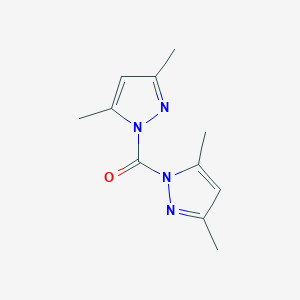
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
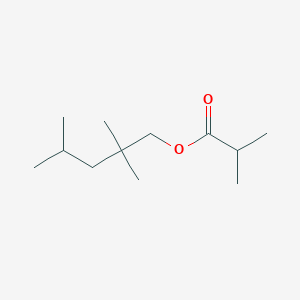
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
